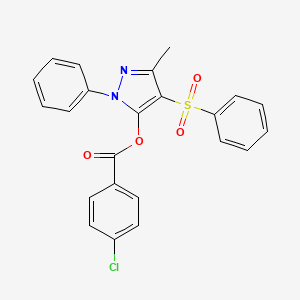
Fmoc-L-Pma(tBu)2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Pma(tBu)2-OH: is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. The compound is specifically designed for use in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for amino acids. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it ideal for sequential peptide assembly.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
tert-Butyl Protection: The tert-butyl (tBu) groups are typically introduced by reacting the amino acid with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of Fmoc-L-Pma(tBu)2-OH involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), and the tert-butyl groups are removed using trifluoroacetic acid (TFA) in the presence of scavengers .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in DMF.
Substitution: The tert-butyl groups are removed under acidic conditions using TFA.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in DMF.
tert-Butyl Deprotection: TFA with scavengers like water, triisopropylsilane, and ethanedithiol.
Major Products:
Fmoc Deprotection: The major product is the free amine of the amino acid.
tert-Butyl Deprotection: The major product is the free carboxylic acid of the amino acid.
Applications De Recherche Scientifique
Chemistry: Fmoc-L-Pma(tBu)2-OH is used extensively in the synthesis of peptides and proteins. It allows for the sequential addition of amino acids to a growing peptide chain, facilitating the study of protein structure and function .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and imaging agents .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications .
Mécanisme D'action
The mechanism of action of Fmoc-L-Pma(tBu)2-OH involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide assembly. The tert-butyl groups protect the carboxyl group, allowing for selective deprotection and further functionalization .
Comparaison Avec Des Composés Similaires
Fmoc-L-Glu(OtBu)-OH: Similar to Fmoc-L-Pma(tBu)2-OH, this compound is used in peptide synthesis but has a different side chain.
Fmoc-L-Thr(tBu)-OH: Another similar compound used in peptide synthesis, with a different side chain and protecting groups.
Uniqueness: this compound is unique due to its specific protecting groups that allow for selective deprotection under different conditions. This makes it highly versatile and useful in the synthesis of complex peptides and proteins .
Propriétés
IUPAC Name |
(2S)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36NO7P/c1-26(2,3)34-36(32,35-27(4,5)6)16-15-23(24(29)30)28-25(31)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRJHPIPYVQGGP-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OP(=O)(CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B2652767.png)
![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)


![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)
![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)


![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)


